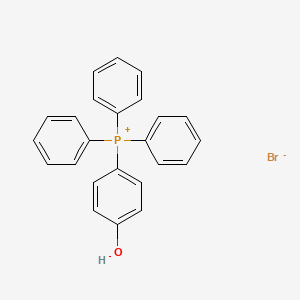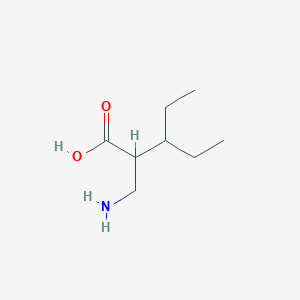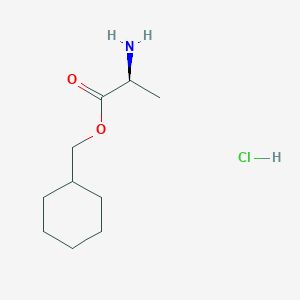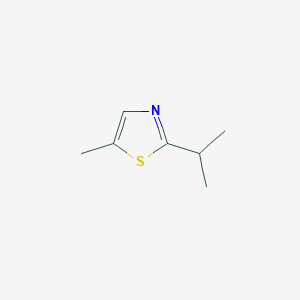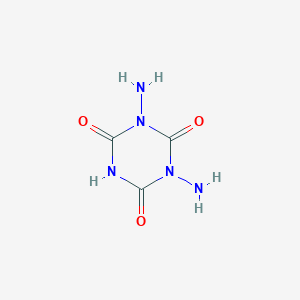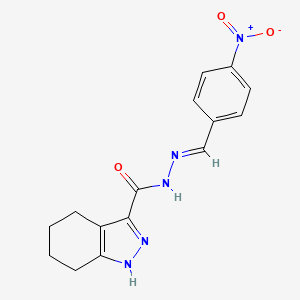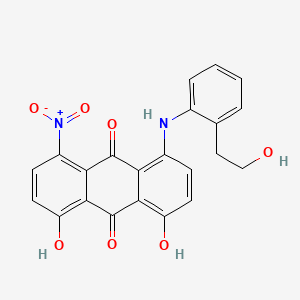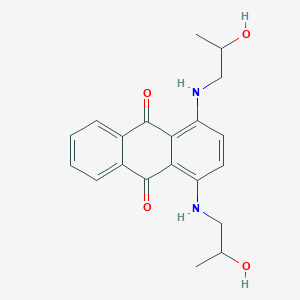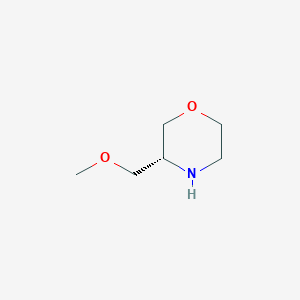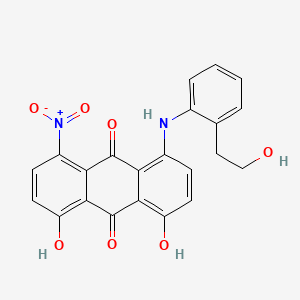
9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are commonly used in dyes and pigments. This particular compound is notable for its complex structure, which includes multiple functional groups such as hydroxyl, amino, and nitro groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- typically involves multiple steps, starting from simpler anthraquinone derivatives. The process often includes nitration, hydroxylation, and amination reactions. Specific conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing robust reaction vessels and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques like recrystallization and chromatography is also common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The presence of multiple functional groups allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Acidic or basic catalysts may be used depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color properties. It is also explored for its potential use in electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- involves interactions with various molecular targets and pathways. The hydroxyl and amino groups can form hydrogen bonds and interact with enzymes or receptors, while the nitro group may participate in redox reactions. These interactions can lead to changes in cellular processes, making the compound effective in its applications.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione, 1-hydroxy-4-(((4-(methylsulfonyl)oxy)phenyl)amino)-: Known for its use as a dye and its ecological impact.
9,10-Anthracenedione, 1-amino-8-((4-chlorophenyl)thio)-4,5-dihydroxy-:
Uniqueness
What sets 9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it particularly versatile for various applications in research and industry.
Propiedades
Número CAS |
115341-07-6 |
|---|---|
Fórmula molecular |
C22H16N2O7 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
1,8-dihydroxy-4-[2-(2-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C22H16N2O7/c25-10-9-11-3-1-2-4-12(11)23-13-5-7-15(26)19-17(13)21(28)18-14(24(30)31)6-8-16(27)20(18)22(19)29/h1-8,23,25-27H,9-10H2 |
Clave InChI |
CFPXMCKUVHXIKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCO)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



